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molecular formula C11H17Cl2NO2 B8460487 2,2-Dichloro-1-(8-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one CAS No. 71526-09-5

2,2-Dichloro-1-(8-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one

Cat. No. B8460487
M. Wt: 266.16 g/mol
InChI Key: YVXOLHCUUFEQFQ-UHFFFAOYSA-N
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Patent
US04256481

Procedure details

From a boiling mixture of 11.2 g. (0.1 moles) of 4-methyl-cyclohexanone and 6.1 g. (0.1 moles) of ethanolamine in 100 ml. of benzene the formed water is continuously distilled off. Boiling is continued until 1.8 ml. of water are separated. The reaction mixture is then cooled and 8 g. (0.1 moles) of pyridine are added followed by dropwise addition of 14.7 g. (0.1 moles) of dichloroacetyl chloride with external salt/ice cooling. Further following the procedure described in Example 2, 20.7 g. (0.078 moles) of a rose, oily product are obtained. Recrystallization from absolute ethanol affords a white, crystalline product melting at 119° to 120° C. The structure of the compound obtained can be verified by IR spectrum analysis.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH2:9]([CH2:11][NH2:12])O.N1C=CC=CC=1.[Cl:19][CH:20]([Cl:24])[C:21](Cl)=[O:22]>>[Cl:19][CH:20]([Cl:24])[C:21]([N:12]1[C:5]2([CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4]2)[O:8][CH2:9][CH2:11]1)=[O:22]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1CCC(CC1)=O
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
From a boiling mixture of 11.2 g
DISTILLATION
Type
DISTILLATION
Details
of benzene the formed water is continuously distilled off
CUSTOM
Type
CUSTOM
Details
of water are separated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
ADDITION
Type
ADDITION
Details
followed by dropwise addition of 14.7 g
CUSTOM
Type
CUSTOM
Details
oily product are obtained
CUSTOM
Type
CUSTOM
Details
Recrystallization from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)N1CCOC12CCC(CC2)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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